

Comparative analysis of pheromone components in different clearwing moth species.

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Compound of Interest

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Comparative Analysis of Pheromone Components in Clearwing Moths (Sesiidae)

A Guide for Researchers and Chemical Ecologists

This guide provides a comparative analysis of sex pheromone components identified in various species of clearwing moths (family Sesiidae). The information is intended for researchers, scientists, and professionals involved in chemical ecology, pest management, and drug development. This document summarizes quantitative data on pheromone blends, details common experimental protocols for their identification, and illustrates key biological and experimental pathways.

Data Presentation: Pheromone Composition in Clearwing Moth Species

The species-specific blend of pheromone components is crucial for reproductive isolation among clearwing moths. The following table summarizes the identified sex pheromone components and their relative ratios in several species. The primary components are typically long-chain, unsaturated alcohols or acetates.

Species	Family	Major Component(s)	Minor Component(s)	Ratio
Paranthrene tabaniformis	Sesiidae	(3E,13Z)-octadeca-3,13-dien-1-ol (E3,Z13-18:OH), (3Z,13Z)-octadeca-3,13-dien-1-ol (Z3,Z13-18:OH)	(2E,13Z)-octadeca-2,13-dien-1-ol (E2,Z13-18:OH), (13Z)-octadec-13-en-1-ol (Z13-18:OH), octadecan-1-ol (18:OH)	64.0 : 32.4 : 1.4 : 0.9 : 1.3[1]
Synanthedon bicingulata	Sesiidae	(E,Z)-3,13-octadecadienyl acetate (E3,Z13-18:OAc), (Z,Z)-3,13-octadecadienyl acetate (Z3,Z13-18:OAc)	~4.3 : 5.7	
Synanthedon myopaeformis (Red-belted Clearwing)	Sesiidae	(Z,Z)-3,13-octadecadien-1-yl acetate (Z3,Z13-18:OAc)	Other secondary components play a minor role.[2]	Major component is attractive alone.[2]
Synanthedon tipuliformis (Currant Clearwing)	Sesiidae	(E,Z)-2,13-octadecadienyl acetate (E2,Z13-18:OAc)	(E,Z)-3,13-octadecadienyl acetate (E3,Z13-18:OAc)	100 : 3[3][4]
Carmenta chrysophanes	Sesiidae	(Z,Z)-3,13-octadecadien-1-OAc	(Z,Z)-3,13-octadecadien-1-ol	88 : 12
Sesia apiformis (Hornet Moth)	Sesiidae	(3Z,13Z)-octadeca-3,13-dien-1-ol (Z3,Z13-18:OH),	~2 : 3 (in pooled gland extracts) to ~1 : 7 (in single female SPME)[1]	

		(2E,13Z)- octadeca-2,13- dienal (2E,13Z- 18:Al)		
Glossosphenecia romanovi	Sesiidae	(Z,Z)-3,13- octadecadien-1- ol (Z3,Z13- 18:OH)	(Z,Z)-3,13- octadecadienyl acetate (Z3,Z13- 18:OAc)	~9 : 1
Pennisetia hylaiformis (Raspberry Clearwing)	Sesiidae	(E,Z)-3,13- octadecadienyl acetate (EZ- 3,13-18:Ac)	(E,Z)-3,13- octadecadien-1- ol (EZ-3,13- 18:OH)	Not specified
Podosesia syringae (Lilac Borer)	Sesiidae	Attracted to (Z,Z)-3,13- octadecadienyl acetate (Z,Z)-3,13-ODDA and blends.	Not specified	

Experimental Protocols

The identification and quantification of pheromone components in clearwing moths typically involve a combination of the following experimental procedures.

Pheromone Gland Extraction

This protocol describes the excision of the pheromone gland and extraction of its contents.

- **Insect Preparation:** Virgin female moths, typically 2-3 days post-eclosion, are used. The calling behavior (pheromone release) is often observed to ensure the glands contain a high concentration of the pheromone.
- **Gland Excision:** The female moth is immobilized, often by chilling. The terminal abdominal segments containing the pheromone gland are excised using fine scissors or forceps.

- **Extraction:** The excised gland is immediately submerged in a small volume (e.g., 20-100 μL) of a suitable organic solvent, most commonly hexane. The gland may be gently crushed to facilitate the extraction of the pheromones. The extraction is typically carried out for a short period, after which the solvent containing the pheromone components is carefully transferred to a clean vial for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary technique used to separate, identify, and quantify the individual components of the pheromone extract.

- **Sample Injection:** A small volume (typically 1-2 μL) of the pheromone extract is injected into the gas chromatograph.
- **Separation:** The volatile pheromone components are vaporized and separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a nonpolar DB-5 or a polar DB-WAX column). The oven temperature is programmed to ramp up gradually to facilitate the separation of compounds with different volatilities.
- **Detection and Identification:** As the separated components elute from the GC column, they enter the mass spectrometer. The MS ionizes the molecules and fragments them in a predictable pattern, generating a mass spectrum for each component. This mass spectrum serves as a "fingerprint" that can be compared to libraries of known compounds (e.g., NIST mass spectral library) for identification. The retention time of each component is also compared to that of a synthetic standard for confirmation.
- **Quantification:** The relative abundance of each pheromone component is determined by integrating the area under its corresponding peak in the total ion chromatogram.

Electroantennography (EAG)

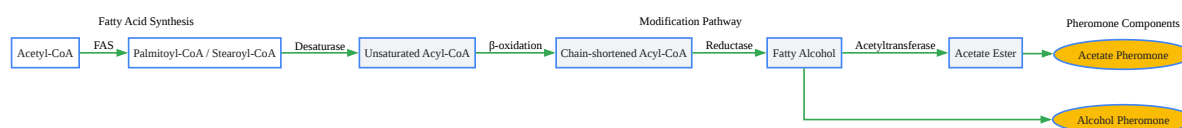
EAG is a technique used to measure the electrical response of a male moth's antenna to airborne chemical stimuli, providing a bioassay to determine which of the identified compounds are biologically active.

- **Antenna Preparation:** An antenna is carefully excised from a male moth. The tip and base of the antenna are then placed in contact with two electrodes coated in a conductive gel.
- **Stimulus Delivery:** A continuous stream of purified and humidified air is passed over the antenna. Puffs of air containing a specific chemical compound (either from a synthetic standard or the effluent from a GC column) are introduced into this airstream.
- **Signal Recording:** The electrical potential difference between the two electrodes is amplified and recorded. When the antenna's olfactory receptor neurons are stimulated by a biologically active compound, a characteristic depolarization, known as the EAG response, is generated. The amplitude of this response is proportional to the strength of the stimulus.
- **Data Analysis:** The EAG responses to different compounds are compared to identify the specific pheromone components that the male moth can detect.

Visualizations

Pheromone Biosynthesis Pathway

The following diagram illustrates a generalized biosynthetic pathway for Type I moth sex pheromones, which are common in the Sesiidae family. This pathway typically starts with a common fatty acid precursor, such as palmitic or stearic acid, which undergoes a series of desaturation, chain-shortening, and modification steps to produce the final pheromone components.

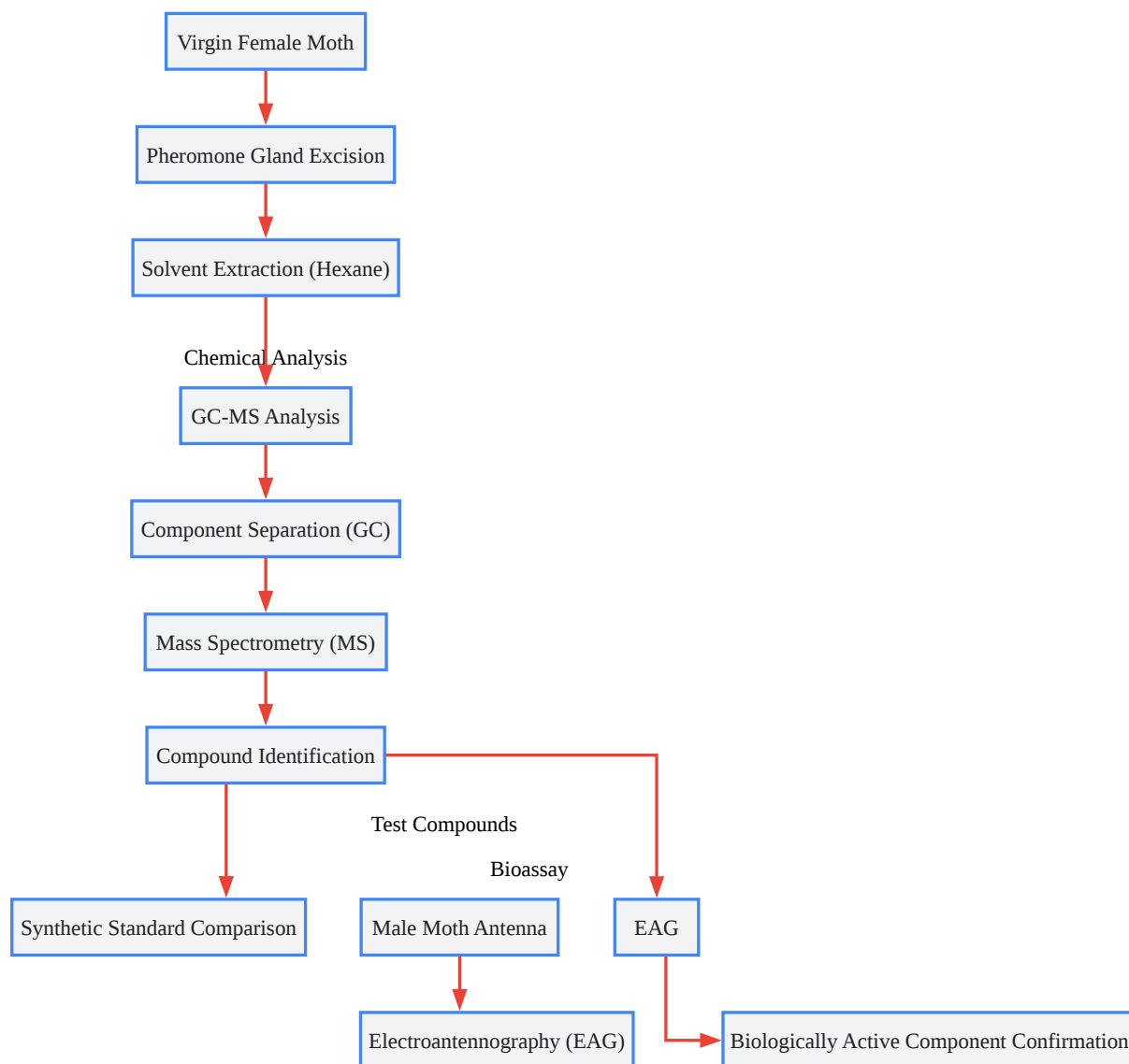


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Caption: Generalized biosynthetic pathway of Type I moth sex pheromones.

Experimental Workflow for Pheromone Analysis

This diagram outlines the typical experimental workflow for the collection, identification, and validation of clearwing moth pheromone components.



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References

- 1. researchgate.net [researchgate.net]
- 2. Synanthedon myopaeformis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pps.agriculturejournals.cz [pps.agriculturejournals.cz]
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